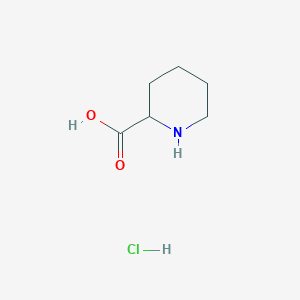

Piperidine-2-carboxylic acid hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

15862-86-9 |

|---|---|

Molekularformel |

C6H12ClNO2 |

Molekulargewicht |

165.62 g/mol |

IUPAC-Name |

piperidin-1-ium-2-carboxylic acid;chloride |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H |

InChI-Schlüssel |

AUGDEGXARBUSFU-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C(=O)O.Cl |

Kanonische SMILES |

C1CC[NH2+]C(C1)C(=O)O.[Cl-] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Piperidine 2 Carboxylic Acid Hydrochloride and Its Derivatives

Chemo- and Regioselective Synthesis Routes

Hydrogenation Strategies for Pyridine (B92270) Precursors

The reduction of stable pyridine rings is a primary strategy for accessing the piperidine (B6355638) core. This transformation requires robust catalytic systems to overcome the aromaticity of the precursor.

The direct catalytic hydrogenation of pyridinecarboxylic acids, such as 2-pyridinecarboxylic acid, is a straightforward route to piperidine-2-carboxylic acid. This method involves reducing the pyridine ring using hydrogen gas in the presence of a metal catalyst.

Several catalytic systems have been developed for this purpose, with palladium and rhodium being particularly effective. For instance, using a palladium-on-carbon (Pd/C) catalyst, 2-pyridinecarboxylic acid can be reduced to the corresponding piperidinecarboxylic acid. This process is typically carried out in a solvent like water under elevated hydrogen pressure and temperature. One patented method describes using a Pd/C catalyst with a hydrogenation pressure of 4–5 MPa and a temperature of 90–100 °C, which provides a simple reaction route with few side reactions. researchgate.net

A significant challenge in the hydrogenation of pyridinecarboxylic acids is the potential for decarboxylation, where the carboxylic acid group is lost. This side reaction can be prevalent under certain conditions, particularly in acidic media, leading to the formation of piperidine instead of the desired product. nih.gov To circumvent this issue, alternative strategies have been developed. One successful approach involves the hydrogenation of the ammonium (B1175870) salt of the pyridinecarboxylic acid. By adding at least an equimolar amount of ammonia (B1221849) to an aqueous solution of nicotinic acid (pyridine-3-carboxylic acid), hydrogenation can proceed at room temperature and low hydrogen pressure (2 atmospheres) in the presence of a rhodium-on-alumina catalyst, yielding the desired nipecotic acid in excellent purity without significant decarboxylation. nih.gov

| Catalyst | Precursor | Pressure | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | 2-Pyridinecarboxylic Acid | 4–5 MPa | 90–100 °C | Simple, direct reduction of the free acid. | researchgate.net |

| 5% Rhodium-on-Alumina | Nicotinic Acid (as ammonium salt) | 2 atm | Room Temp. | Prevents decarboxylation by hydrogenating the ammonium salt. | nih.gov |

| Platinum Oxide (PtO₂) | Nicotinic Acid Hydrochloride | Not specified | Mild | High catalytic activity but can be passivated by alkali. | researchgate.net |

The synthesis of enantiomerically pure piperidines is of paramount importance for pharmaceutical applications. Asymmetric catalytic hydrogenation achieves this by creating a specific stereoisomer directly from a prochiral pyridine precursor. This is often accomplished by using chiral catalysts or by activating the pyridine ring to make it more susceptible to reduction.

A significant challenge in the asymmetric hydrogenation of pyridines is the tendency of the nitrogen atom to coordinate with and poison the metal catalyst. core.ac.uk To overcome this, strategies often involve the hydrogenation of activated pyridine derivatives, such as pyridinium (B92312) salts. Iridium-based catalysts featuring chiral ligands have shown considerable success in the asymmetric hydrogenation of these salts, allowing for the construction of piperidine rings with multiple stereogenic centers. researchgate.net

Another innovative approach is rhodium-catalyzed asymmetric reductive transamination. core.ac.ukresearchgate.net In this method, a pyridinium salt is reduced in the presence of a chiral primary amine. This process involves a transfer hydrogenation mechanism where the chiral amine not only induces chirality on the ring but also replaces the original nitrogen atom of the pyridine. core.ac.ukresearchgate.net This technique is highly effective for synthesizing a variety of valuable chiral piperidines, including those containing fluorine, with excellent diastereo- and enantioselectivities. core.ac.ukresearchgate.net

Chiral auxiliaries attached to the pyridine ring can also direct the stereochemical outcome of the hydrogenation. For example, oxazolidinone-substituted pyridines can be hydrogenated to produce enantioenriched δ-lactams in a process where the hydrogenation is interrupted by a nucleophilic substitution. google.com The oxazolidinone acts as a traceless chiral auxiliary that can be recycled after the reaction. google.com

| Methodology | Catalyst System | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Transamination | Rhodium-based | Pyridinium Salts | Excellent stereoselectivity and functional group tolerance; allows for synthesis of fluoropiperidines. | core.ac.ukresearchgate.net |

| Asymmetric Hydrogenation | Iridium-based with chiral ligands | Pyridinium Salts | Effective for constructing multiple stereogenic centers on the piperidine ring. | researchgate.net |

| Interrupted Hydrogenation | Not specified | Oxazolidinone-substituted Pyridines | Uses a traceless, recyclable chiral auxiliary to produce enantioenriched δ-lactams. | google.com |

In this methodology, a halopyridine (e.g., bromopyridine) is first coupled with a boronic acid in the presence of a palladium-on-carbon (Pd/C) catalyst to form the C-C bond. dtic.milnih.gov Following the completion of the coupling reaction, the atmosphere is switched to hydrogen, and the same Pd/C catalyst is used to mediate the hydrogenation of the pyridine ring. dtic.milnih.gov

A critical finding in the development of this one-pot method was the role of additives in the hydrogenation step. The hydrogenation of the pyridine ring is often sluggish after the coupling reaction due to catalyst poisoning or changes in the reaction medium. Research has shown that the addition of acetic acid (AcOH) and a specific amount of water (H₂O) is crucial for promoting the hydrogenation step. dtic.milnih.gov These additives are believed to protonate the pyridine nitrogen, which facilitates the reduction of the ring to the corresponding piperidine under mild conditions, such as balloon pressure of hydrogen at room temperature. dtic.milnih.gov This method has been successfully applied to produce various aryl-piperidine compounds in excellent yields. dtic.mil

Cyclization and Hydrolysis Protocols

An alternative to the reduction of pre-formed aromatic rings is the construction of the piperidine ring itself through intramolecular cyclization reactions.

The construction of the piperidine ring can be achieved through intramolecular cyclization strategies that build the heterocyclic core from an acyclic precursor. One such powerful method is the Dieckmann condensation, which utilizes ester functionalities to form the carbon skeleton of the ring. This base-catalyzed intramolecular reaction involves the condensation of a diester to form a cyclic β-keto ester.

In the context of piperidine synthesis, a linear substrate containing two ester groups and a nitrogen atom at appropriate positions is required. For example, the reaction of a β-amino ester with monomethyl malonate can produce an amidodiester precursor. core.ac.uk Upon treatment with a base such as sodium methoxide, this diester undergoes intramolecular cyclization to form a piperidine ring substituted with both a keto group and an ester group (a β-keto ester). core.ac.uk

Following the successful ring closure, the resulting cyclic intermediate can be further modified. The ester group can be removed through a process of hydrolysis (saponification) and subsequent decarboxylation. This two-step sequence, which can often be performed in a one-pot process, yields a substituted piperidinone. core.ac.uk This piperidinone can then serve as a versatile intermediate for further elaboration into target molecules like piperidine-2-carboxylic acid through subsequent reduction and oxidation steps. This cyclization-hydrolysis protocol provides a flexible route to variously substituted piperidones from readily available starting materials. core.ac.uk

Intramolecular Reductive Hydroamination/Cyclization Cascades

Intramolecular reductive hydroamination represents a powerful, atom-economical strategy for the construction of nitrogen-containing heterocycles, including the piperidine core. This methodology typically involves the cyclization of an amino-alkene or amino-alkyne, followed by the reduction of the resulting imine or enamine intermediate.

One prominent approach is the 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. In a representative transformation, a suitable amino-alkyne precursor, containing a protected carboxylic acid moiety, undergoes an acid-mediated cyclization. This process is initiated by the functionalization of the alkyne, leading to the formation of an enamine, which then generates a cyclic iminium ion. The subsequent in-situ reduction of this iminium intermediate yields the desired piperidine ring structure. This cascade reaction efficiently constructs the core of piperidine-2-carboxylic acid derivatives in a single, fluid sequence.

Alkylation and Reductive Amination Strategies

Classical C-N bond-forming strategies, including alkylation and reductive amination, remain highly relevant and versatile for the synthesis of the piperidine-2-carboxylic acid skeleton.

Reductive Amination: This strategy is a cornerstone in amine synthesis. A particularly effective variant for constructing the piperidine ring is the double reductive amination (DRA) of a dicarbonyl compound. chim.it This "one-pot" process involves the reaction of a precursor containing two carbonyl groups (such as a keto-aldehyde or a dialdehyde) with an ammonia source. The reaction proceeds through the sequential formation of two imine intermediates, which are subsequently reduced in situ to form the heterocyclic ring. For the synthesis of piperidine-2-carboxylic acid, this would involve a 1,5-dicarbonyl compound that also bears a latent or protected carboxylic acid group. Reductive amination can also be applied to α-keto carboxylic acids to directly introduce the α-amino acid functionality. google.com

Alkylation Strategies: Intramolecular alkylation provides a direct and reliable method for cyclization. A common approach begins with a chiral α-amino acid. The amino group is reacted with a dihaloalkane, such as 1,5-dibromopentane. This sequential N-alkylation first forms a linear intermediate, which then undergoes a second, intramolecular N-alkylation to close the ring and form the piperidine structure. researchgate.net This method effectively translates the stereochemistry of the starting amino acid to the final piperidine product.

Synthesis from Chiral Pool Starting Materials

Leveraging readily available, enantiomerically pure starting materials from the "chiral pool" is an efficient and widely adopted strategy for asymmetric synthesis.

Utilization of (R)-α-Aminoadipic Acid

(R)-α-Aminoadipic acid is a valuable chiral precursor for the synthesis of (R)-pipecolic acid. The synthetic route involves the selective reduction of the δ-carboxylic acid group of a protected α-aminoadipic acid derivative to an aldehyde. This intermediate, α-aminoadipate semialdehyde, spontaneously undergoes intramolecular cyclization via Schiff base formation between the aldehyde and the α-amino group. The resulting cyclic imine, Δ¹-piperideine-6-carboxylic acid, is then stereoselectively reduced to yield (R)-pipecolic acid. nih.gov This pathway is analogous to biosynthetic routes observed in certain microorganisms. acs.org

Transformations from Chiral Amino Alcohols and Glycinols

Chiral amino alcohols and their derivatives serve as versatile synthons for piperidine-2-carboxylic acid. frontiersin.orgresearchgate.netwestlake.edu.cn One established route commences with a suitable β-amino alcohol. The alcohol is first converted into a lactone. This lactone intermediate is then subjected to a substitution reaction with a reagent like Br(CH₂)₄OTf, followed by cyclization and deprotection steps to furnish the piperidinic acid.

Alternatively, chiral α-amino acids can be reduced at their carboxylic acid function to yield chiral amino alcohols. These intermediates can then be further elaborated. For instance, the hydroxyl group can be converted into a leaving group to facilitate intramolecular cyclization through N-alkylation, or it can be oxidized to an aldehyde to participate in a reductive amination cascade, ultimately forming the piperidine ring.

Enzymatic and Biocatalytic Synthesis of Piperidine-2-carboxylic Acid

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis, providing access to enantiomerically pure compounds under mild reaction conditions.

1-Piperideine-2-carboxylate (B1234270) Reductase-Mediated Synthesis

The enzymatic synthesis of L-pipecolic acid is efficiently achieved using 1-piperideine-2-carboxylate (Pip2C) reductase. This NAD(P)H-dependent oxidoreductase, notably from the bacterium Pseudomonas putida, catalyzes the reduction of the cyclic imine 1-piperideine-2-carboxylate to L-pipecolic acid with high stereospecificity.

This enzyme is a key component of an effective enzyme-coupled system for producing L-pipecolic acid from L-lysine. The process typically involves three enzymes:

L-lysine α-oxidase: Oxidizes L-lysine to 2-keto-6-aminohexanoate.

This intermediate spontaneously cyclizes to form the Δ¹-piperideine-2-carboxylate (Pip2C).

Pip2C Reductase: Reduces Pip2C to L-pipecolic acid.

Glucose Dehydrogenase (GDH): Often included to regenerate the NADPH cofactor consumed by the reductase, using glucose as a sacrificial substrate.

This biocatalytic cascade has been successfully implemented on a laboratory scale, providing L-pipecolic acid in high concentration and excellent enantiomeric excess. chim.it

Data Tables

Table 1: Research Findings on Enzymatic Synthesis of L-Pipecolic Acid

| Enzyme System | Starting Material | Product | Yield/Titer | Enantiomeric Excess (e.e.) | Source |

|---|

Table 2: List of Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| Piperidine-2-carboxylic acid hydrochloride | Pipecolic acid hydrochloride |

| (R)-α-Aminoadipic acid | |

| Chiral Amino Alcohols | |

| Glycinols | |

| 1-Piperideine-2-carboxylate | Pip2C |

| L-lysine | |

| 1,5-dibromopentane | |

| α-aminoadipate semialdehyde | |

| Δ¹-piperideine-6-carboxylic acid | |

| Δ¹-piperideine-2-carboxylate | |

| Glucose |

Bioconversion Systems from L-Lysine Pathways

The biosynthesis of piperidine-2-carboxylic acid, also known as L-pipecolic acid, from the readily available amino acid L-lysine represents a greener and often more stereoselective alternative to traditional chemical synthesis. researchgate.net These biocatalytic methods leverage the exquisite specificity of enzymes to achieve high yields and enantiomeric purity. google.com Several enzymatic pathways have been successfully developed for this transformation, primarily revolving around the use of oxidases, dehydrogenases, and cyclodeaminases.

One prominent and direct route involves the use of lysine (B10760008) cyclodeaminase (LCD) , an NAD⁺-dependent enzyme that catalyzes the direct conversion of L-lysine to L-pipecolic acid. nih.govgoogle.com This single-enzyme system is advantageous due to its simplicity and the self-regeneration of the NAD⁺ cofactor. nih.gov The mechanism is believed to involve an initial oxidation of L-lysine, followed by cyclization with the loss of ammonia, and a final reduction step to yield L-pipecolic acid. google.combiosynth.comresearchgate.net Whole-cell bioconversion systems using recombinant Escherichia coli expressing multiple copies of the lysine cyclodeaminase gene have demonstrated high productivity, achieving a 72.4% conversion of a 1 M L-lysine solution. nih.gov

Alternative, multi-enzyme cascade reactions have also been established. A common two-step approach begins with the deamination of L-lysine at either the α- or ε-amino group. researchgate.net For instance, an enzymatic system coupling a commercial L-lysine α-oxidase from Trichoderma viride with a Δ1-piperideine-2-carboxylate (Pip2C) reductase from Pseudomonas putida has been shown to be effective. nih.govacgpubs.org In this pathway, L-lysine is first oxidized to the cyclic imine intermediate, Pip2C, which is subsequently reduced to L-pipecolic acid. This laboratory-scale process has successfully produced 27 g/L of L-pipecolic acid with an enantiomeric excess of 99.7%. nih.govacgpubs.org

Another well-explored pathway involves the initial action of L-lysine 6-aminotransferase (LAT) or a lysine-6-dehydrogenase . researchgate.netgoogle.com The LAT enzyme converts L-lysine to Δ1-piperideine-6-carboxylate (P6C), which is then reduced to L-pipecolic acid by a reductase, such as pyrroline-5-carboxylate (P5C) reductase . google.com Cell-free systems utilizing a combination of a lysine-6-dehydrogenase and a reductase have achieved molar conversions greater than 99%. researchgate.nettutorchase.com These cell-free approaches, which may use purified and immobilized enzymes, offer advantages in terms of process control and downstream purification. researchgate.nettutorchase.com

| Enzymatic System | Key Enzymes | Host/Source Organism | Product Titer / Conversion |

| Whole-Cell Bioconversion | Lysine Cyclodeaminase (LCD) | Recombinant E. coli | 724 mM pipecolic acid (72.4% conversion from 1 M L-lysine) nih.gov |

| Enzyme Cascade | L-lysine α-oxidaseΔ1-piperideine-2-carboxylate reductase | Trichoderma viridePseudomonas putida | 27 g/L L-pipecolic acid nih.govacgpubs.org |

| Cell-Free System | Lysine-6-dehydrogenasePyrroline-5-carboxylate reductase | Not specified | >99% molar conversion researchgate.nettutorchase.com |

| Whole-Cell Biotransformation | L-lysine 6-aminotransferase (LAT) | Recombinant E. coli | 3.9 g/L L-pipecolic acid google.com |

Practical Considerations in Multi-Step Synthesis

The successful execution of a multi-step synthesis for this compound relies heavily on careful control of reaction conditions. The inherent reactivity of the intermediates and reagents necessitates a thorough understanding of the practical aspects of the synthesis to ensure high yields and purity of the final product.

Anhydrous Conditions for Halogenation Steps

Halogenation is a crucial step in many synthetic routes towards piperidine-2-carboxylic acid derivatives, often employed to activate the carboxylic acid moiety for subsequent reactions. Reagents commonly used for this transformation, such as thionyl chloride (SOCl₂) or oxalyl chloride, are highly reactive and moisture-sensitive. The presence of water in the reaction mixture can lead to several undesirable side reactions. tutorchase.com

Water can act as a nucleophile and react directly with the halogenating agent, quenching it and reducing its efficacy. tutorchase.com For instance, thionyl chloride readily hydrolyzes to form sulfur dioxide and hydrochloric acid. This not only consumes the reagent but can also introduce acidic impurities that may catalyze unwanted side reactions. Furthermore, in reactions where water is a byproduct, its presence can shift the reaction equilibrium unfavorably, leading to incomplete conversion of the starting material. tutorchase.com Therefore, maintaining anhydrous conditions is paramount for the success of these halogenation steps. This is typically achieved by using dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). nih.gov

Optimization of Reaction Parameters (Temperature, Solvent Systems, Molar Ratios)

The optimization of reaction parameters is a critical exercise in maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are frequently optimized include temperature, the choice of solvent, and the molar ratios of reactants and catalysts.

Temperature: The reaction temperature can have a profound impact on both the rate of reaction and the product distribution. For instance, in the hydrogenation of a pyridine-based precursor to a piperidine derivative, a specific temperature range of 45–55 °C was found to be optimal. google.com In other reactions, such as Strecker-type condensations for the synthesis of piperidine precursors, it was observed that heating at 45–50 °C was necessary to drive the reaction to completion.

Solvent Systems: The solvent plays a multifaceted role in a chemical reaction; it must dissolve the reactants, facilitate heat transfer, and can influence the reaction pathway. The choice of solvent can dramatically affect the outcome of a synthesis. For example, in the optimization of a Strecker synthesis for a piperidine derivative, a mixture of dichloromethane (B109758) (CH₂Cl₂) and acetic acid (AcOH) in a roughly 1:1 ratio gave the best results compared to other solvents like methanol, ethanol (B145695), or acetonitrile.

Molar Ratios: The stoichiometry of the reactants and the concentration of any catalysts are fundamental parameters to optimize. In the synthesis of a (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, the molar ratio of thionyl chloride to the piperidine intermediate was set at 1.1:1, while the ratio of ethanol to the intermediate was varied between 1:1 and 1:10, with a 1:2 to 1:5 ratio being preferred. google.com The amount of a base, such as piperidine, used in a reaction can also be critical, where using one equivalent provided the best result, and a smaller amount (0.1 equivalents) significantly reduced the yield.

| Reaction Step | Parameter Optimized | Conditions Investigated | Optimal Condition |

| Hydrogenation of 4-methyl-2-pyridine carboxylic acid google.com | Temperature | Not specified | 45–55 °C |

| Halogenation/Esterification google.com | Molar Ratio (SOCl₂:reductate) | Not specified | 1.1:1 |

| Halogenation/Esterification google.com | Molar Ratio (Ethanol:reductate) | 1:1 to 1:10 | 1:2 to 1:5 |

| Strecker Condensation | Solvent | MeOH, EtOH, i-PrOH, pure AcOH, acetonitrile, CH₂Cl₂ | CH₂Cl₂/AcOH (~1:1) |

| Base-catalyzed reaction | Molar Ratio (Piperidine) | 0.1 to 1.0 equivalents | 1.0 equivalent |

Chemical Reactivity and Advanced Derivatization Studies of Piperidine 2 Carboxylic Acid Hydrochloride

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, which are fundamental linkages in many biologically relevant molecules.

Esterification of piperidine-2-carboxylic acid is a common strategy to protect the carboxyl group or to create ester derivatives with specific properties. The reaction typically requires initial protection of the nitrogen atom to prevent side reactions. For instance, N-Boc protected piperidine-2-carboxylic acid can be esterified under various conditions.

One common method involves reaction with an alkyl halide, such as iodomethane, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com Another approach utilizes trimethylsilyl (B98337) (TMS) diazomethane, which efficiently converts carboxylic acids to their corresponding methyl esters. chemicalbook.com The choice of method often depends on the scale of the reaction and the compatibility of other functional groups present in the molecule.

Table 1: Selected Methods for Esterification of N-Protected Piperidine-2-carboxylic Acid

| Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|

| Iodomethane, Potassium Carbonate | DMF | Room Temperature, 3 hours | Methyl ester | chemicalbook.com |

Note: The referenced methods were applied to the 4-carboxylic acid isomer but are standard procedures applicable to the 2-carboxylic acid isomer.

The formation of an amide bond is a cornerstone of peptide chemistry. Piperidine-2-carboxylic acid is frequently used as a proline homolog to introduce conformational constraints in peptides, making it a valuable building block for peptidomimetics. nih.govsigmaaldrich.com Amidation reactions are typically carried out after N-protection of the piperidine (B6355638) nitrogen.

Standard peptide coupling reagents are employed to facilitate the reaction between the N-protected pipecolic acid and an amine. A common procedure involves the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). acgpubs.org This methodology allows for the efficient formation of amide bonds with a wide range of primary and secondary amines.

The resulting pipecolic acid-containing peptides exhibit unique structural properties due to the six-membered ring, which influences the peptide backbone conformation. nih.gov These derivatives are explored for their potential as enzyme inhibitors and receptor ligands. For example, cyclopropane pipecolic acids have been successfully incorporated into linear and cyclic peptidomimetics, including Arg-Gly-Asp (RGD) sequences that show high affinity for integrin receptors. nih.gov

Reactions Involving the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that can undergo alkylation or be protected with various functional groups, which is often a necessary step before further modifications.

N-alkylation introduces a substituent on the piperidine nitrogen, a key step in the synthesis of many piperidine alkaloids and pharmacologically active compounds. nih.gov Direct alkylation can be achieved by reacting piperidine-2-carboxylic acid (or its ester) with an alkyl halide. The reaction is typically performed in a polar aprotic solvent like DMF, often with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the secondary amine, thereby increasing its nucleophilicity. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to ensure the piperidine substrate is in excess. researchgate.net

Reductive amination is another powerful strategy for N-alkylation, particularly for synthesizing N-aryl or N-heteroaryl derivatives. This two-step, one-pot process involves the initial formation of an enamine or iminium intermediate, followed by reduction.

Table 2: Common Conditions for N-Alkylation of Piperidine Derivatives

| Reagent(s) | Base | Solvent | Conditions | Ref |

|---|---|---|---|---|

| Alkyl bromide or iodide | KHCO₃ (optional) | Anhydrous Acetonitrile | Room Temperature | researchgate.net |

| Alkylating agent | K₂CO₃ | Dry DMF | Room Temperature | researchgate.net |

Protecting the piperidine nitrogen is a critical step in the multi-step synthesis of complex molecules derived from pipecolic acid. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Boc (tert-Butoxycarbonyl) Protection: The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions, except for strong acids. nih.gov It is typically introduced by reacting piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, for example, using sodium bicarbonate in methanol. chemicalbook.com

Deprotection of the N-Boc group is readily achieved using strong acids. nih.gov A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is frequently used for this purpose. peptide.comreddit.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can be employed. nih.gov

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS) because it is stable to acid but can be cleaved under mild basic conditions. springernature.com Deprotection is typically accomplished by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF. peptide.comspringernature.comnih.gov The reaction proceeds via a β-elimination mechanism. springernature.comnih.gov

Table 3: Protection and Deprotection Schemes for Piperidine-2-carboxylic Acid

| Protecting Group | Protection Reagents | Deprotection Reagents | Key Features | Ref |

|---|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane | Stable to base and nucleophiles; Cleaved by acid | nih.govchemicalbook.com |

| Fmoc | Fmoc-OSu, NaHCO₃ | 20% Piperidine in DMF | Stable to acid; Cleaved by base (e.g., piperidine) | springernature.comnih.gov |

Transformations of the Piperidine Ring System

Direct functionalization of the piperidine ring's carbon skeleton is more challenging than modifying the nitrogen or carboxyl groups and often requires synthetic strategies that build the substituted ring from acyclic precursors. nih.gov However, methods for the derivatization of the pre-formed piperidine ring do exist.

One approach involves the synthesis of aryl-modified pipecolic acid derivatives. For example, (R)-methyl 6-oxopipecolate, derived from ᴅ-2-aminoadipic acid, can be converted to an enol triflate. This intermediate can then participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl groups at the C6 position of the piperidine ring. nih.gov Subsequent stereoselective hydrogenation can control the stereochemistry at the newly functionalized center. nih.gov

Biosynthetic pathways also provide insight into potential ring transformations. The biosynthesis of pipecolic acid in organisms starts from lysine (B10760008), which undergoes transamination and subsequent dehydrative cyclization to form intermediates like 1,2-didehydropiperidine-2-carboxylic acid (1,2-DP) and 2,3-didehydropipecolic acid (2,3-DP), which are then reduced to pipecolic acid. nih.govacs.org These unsaturated intermediates represent potential synthetic targets for further ring functionalization.

Oxidation Reactions Leading to Pyridine (B92270) Derivatives

The conversion of the piperidine ring in piperidine-2-carboxylic acid to its aromatic pyridine analogue is an oxidative dehydrogenation process. This reaction is essentially the reverse of the synthesis of piperidine-2-carboxylic acid, which is often prepared by the catalytic hydrogenation of 2-pyridine carboxylic acid (picolinic acid). google.com While the hydrogenation of pyridine derivatives to piperidines is a well-documented and common transformation, the reverse reaction—aromatization—requires specific oxidizing agents and conditions.

The process involves the removal of six hydrogen atoms from the piperidine ring. This can be achieved using various dehydrogenation catalysts and reagents. Common methods for the dehydrogenation of piperidines to pyridines include:

Catalytic Dehydrogenation: This method often employs transition metal catalysts such as palladium (Pd), platinum (Pt), or ruthenium (Ru) on a support like carbon (C) at elevated temperatures. The reaction is driven by the formation of the stable aromatic pyridine ring.

Chemical Oxidation: A variety of chemical oxidants can be used. The choice of reagent depends on the presence of other functional groups in the molecule.

Research has explored the synthesis of various substituted pyridine and piperidine-2-carboxylic acid derivatives for pharmacological studies. For instance, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives have been prepared to act as analogs of NMDA receptor antagonists. nih.gov The synthesis of these compounds often involves multi-step processes where the piperidine or pyridine core is constructed and functionalized. nih.gov

| Oxidation Method | Reagent/Catalyst | Conditions | Product |

| Catalytic Dehydrogenation | Pd/C | High Temperature | Pyridine-2-carboxylic acid |

| Catalytic Dehydrogenation | PtO₂ | High Temperature | Pyridine-2-carboxylic acid |

| Chemical Oxidation | MnO₂ | Varies | Pyridine-2-carboxylic acid |

| Chemical Oxidation | Sulfur/Selenium | High Temperature | Pyridine-2-carboxylic acid |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group (-COOH) from a molecule, typically with the release of carbon dioxide (CO₂). For piperidine-2-carboxylic acid, this reaction would yield piperidine. The reaction generally requires heat and can be facilitated by the presence of a catalyst. The stability of the resulting carbanion or the reaction mechanism pathway influences the ease of decarboxylation. For α-amino acids, enzymatic decarboxylation is a common biological process, but chemical decarboxylation often requires more forcing conditions.

The presence of the nitrogen atom at the alpha position can influence the reaction. The lone pair of electrons on the nitrogen can participate in the reaction, potentially stabilizing the transition state. The reaction is typically performed by heating the acid, sometimes in the presence of a catalyst or in a high-boiling point solvent.

| Condition | Catalyst/Solvent | Product |

| Thermal | High Temperature | Piperidine |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄), Heat | Piperidine |

| Metal-Catalyzed | Copper powder, Quinoline, Heat | Piperidine |

Nucleophilic Substitution Reactions on Substituted Rings

The piperidine ring itself is generally not susceptible to nucleophilic substitution unless activated. However, the nitrogen atom of piperidine-2-carboxylic acid is a nucleophile and can participate in various reactions. Furthermore, if the piperidine ring is substituted with leaving groups, it can undergo nucleophilic substitution, although elimination reactions can be a competitive pathway. youtube.com

The nucleophilicity of the piperidine moiety is a key characteristic, allowing it to participate in diverse substitution reactions. scbt.com For instance, piperidine is widely used to convert ketones to enamines and is a common reagent in nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org In the context of a substituted piperidine-2-carboxylic acid ring, a leaving group (e.g., a halide) at positions 3, 4, or 5 could be displaced by a nucleophile. The stereochemistry of the carboxylic acid group at C-2 can direct the incoming nucleophile, leading to stereoselective outcomes. Intramolecular nucleophilic substitution is also a key strategy for the synthesis of the piperidine ring itself. nih.gov

Derivatization for Analytical Applications

Derivatization is a common strategy in analytical chemistry, particularly for gas chromatography (GC), to enhance the volatility and thermal stability of polar analytes. For piperidine-2-carboxylic acid hydrochloride, both the carboxylic acid and the amine functionalities are polar and can engage in hydrogen bonding, making the underivatized molecule unsuitable for GC analysis. gcms.czcolostate.edu

Silylation for Gas Chromatography Amenability

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in -OH, -NH, and -SH groups with a trimethylsilyl (TMS) group. gcms.cz This process reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility for GC analysis. gcms.cz

Several silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being one of the most effective. The reaction with piperidine-2-carboxylic acid would involve the silylation of both the carboxylic acid group to form a silyl ester and the secondary amine to form a silyl amine.

Reaction: HNC₅H₉COOH + 2 (CF₃CON(CH₃)Si(CH₃)₃) → (CH₃)₃Si-NC₅H₉COO-Si(CH₃)₃ + 2 CF₃CONHCH₃

The reaction is often carried out in a suitable solvent like pyridine, which can also act as a catalyst. researchgate.net The resulting derivative is thermally stable and volatile, allowing for its separation and detection by GC, often coupled with mass spectrometry (GC-MS) for structural identification.

| Silylating Reagent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile by-products. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very powerful silylating agent; its by-products are highly volatile. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. |

Propyl Chloroformate Derivatization

Alkyl chloroformates, such as propyl chloroformate (PCF), are another class of reagents used for the derivatization of amino acids for GC analysis. researchgate.net This method offers the advantage of being rapid and can be performed in an aqueous medium, which simplifies sample preparation. mdpi.com

The derivatization with propyl chloroformate proceeds in two steps in a single pot. First, in the presence of a base (like pyridine) and an alcohol (like propanol), the carboxylic acid group is esterified to form the propyl ester. Simultaneously, the secondary amine reacts with the propyl chloroformate to form a carbamate.

Reaction Steps:

Esterification: HNC₅H₉COOH + CH₃CH₂CH₂OH → HNC₅H₉COOCH₂CH₂CH₃ + H₂O

Carbamate Formation: HNC₅H₉COOCH₂CH₂CH₃ + ClCOOCH₂CH₂CH₃ → CH₃CH₂CH₂OOC-NC₅H₉COOCH₂CH₂CH₃ + HCl

This one-pot reaction, facilitated by pyridine as a catalyst, quickly converts the polar amino acid into a less polar, more volatile derivative suitable for GC-MS analysis. mdpi.com The choice of alkyl chloroformate (e.g., methyl, ethyl, or propyl) can be adjusted to optimize the chromatographic separation and mass spectrometric detection. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive evidence for the structure of Piperidine-2-carboxylic acid hydrochloride.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like Deuterium Oxide (D₂O), reveals distinct signals corresponding to the different protons in the molecule. The integration of these signals confirms the number of protons in each unique chemical environment. Key signals include the proton on the α-carbon (C2), the axial and equatorial protons on the α'-carbon (C6), and the complex multiplets arising from the remaining methylene (B1212753) protons on the piperidine (B6355638) ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. It shows discrete signals for each of the six carbon atoms in the molecule, including the characteristic downfield signal of the carbonyl carbon from the carboxylic acid group and the signals for the five carbons of the piperidine ring.

Detailed analysis of the ¹H NMR spectrum allows for the precise assignment of chemical shifts (δ) to the protons at each position of the piperidine ring. The proton at the C2 position, being adjacent to both the carboxylic acid and the nitrogen atom, appears as a distinct multiplet. The protons on the C6 carbon, adjacent to the nitrogen, also show characteristic shifts. The remaining methylene protons at C3, C4, and C5 typically appear as overlapping multiplets in the aliphatic region of the spectrum.

Based on spectral data for DL-Piperidine-2-carboxylic acid hydrochloride in D₂O, the following proton assignments have been reported:

| Assignment | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| H-2 (α-proton) | 3.967 | Proton on the carbon adjacent to the carboxylic acid and nitrogen. |

| H-6 (axial/equatorial) | 3.467 | Protons on the carbon adjacent to the nitrogen. |

| H-6 (axial/equatorial) | 3.063 | Protons on the carbon adjacent to the nitrogen. |

| H-3, H-4, H-5 | 2.290 | Methylene protons of the piperidine ring. |

| H-3, H-4, H-5 | 1.910 | Methylene protons of the piperidine ring. |

| H-3, H-4, H-5 | 1.766 | Methylene protons of the piperidine ring. |

| H-3, H-4, H-5 | 1.650 | Methylene protons of the piperidine ring. |

For the ¹³C NMR spectrum, the carbon atoms are assigned as follows, with the carbonyl carbon appearing at the most downfield position.

| Carbon Atom Assignment | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-180 |

| C-2 (α-carbon) | 55-65 |

| C-6 | 45-55 |

| C-3 | 25-35 |

| C-4 | 20-30 |

| C-5 | 20-30 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.

In mass spectrometry analysis, the this compound molecule typically fragments, but the molecular ion of the free acid is readily observed. Using techniques like electrospray ionization (ESI), the molecule is often detected in its protonated form, [M+H]⁺. The parent compound, Piperidine-2-carboxylic acid, has a molecular weight of approximately 129.16 g/mol . wikipedia.org Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecular ion [C₆H₁₁NO₂ + H]⁺ would be approximately 130.09. Experimental data for the (R)-enantiomer confirms a precursor m/z of 130.0863, which is consistent with this expectation. nih.gov

HRMS provides a highly accurate mass measurement, which serves to confirm the elemental formula of the compound. The theoretical monoisotopic mass of the free acid (C₆H₁₁NO₂) is calculated to be 129.078978594 Da. nih.gov The theoretical mass of the protonated molecule [C₆H₁₂NO₂]⁺ is therefore 130.08625 Da. The close correlation between the experimental m/z value and the calculated theoretical mass confirms the molecular formula with high confidence.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimental m/z ([M+H]⁺) |

|---|---|---|---|

| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.078978594 nih.gov | N/A |

| Protonated Molecule | [C₆H₁₂NO₂]⁺ | 130.08625 | 130.0863 nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of the bonds within the molecule. The resulting spectrum is unique to the compound's structure and functional groups. For this compound, the key functional groups are the carboxylic acid (-COOH) and the secondary ammonium (B1175870) (-NH₂⁺-) within the piperidine ring.

The spectrum exhibits several characteristic absorption bands:

A very broad band is typically observed in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands.

The N-H stretching vibrations of the secondary ammonium group appear in the 2400-2800 cm⁻¹ range.

A strong, sharp absorption band for the carbonyl (C=O) stretch of the protonated carboxylic acid group is prominent in the region of 1690–1750 cm⁻¹. nih.gov

Bands corresponding to C-O stretching and in-plane O-H bending of the carboxylic acid group are found between 1420 cm⁻¹ and 1200 cm⁻¹. royalsocietypublishing.org

The N-H bending vibration for the ammonium group gives rise to a band around 1500-1600 cm⁻¹.

The out-of-plane O-H bend of the carboxylic acid dimer is expected around 935 cm⁻¹. royalsocietypublishing.org

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 (very broad) |

| N-H Stretch | Secondary Ammonium (-NH₂⁺-) | 2400-2800 |

| C-H Stretch | Aliphatic | 2850-3000 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1690-1750 nih.gov |

| N-H Bend | Secondary Ammonium (-NH₂⁺-) | 1500-1600 |

| C-O Stretch / O-H Bend (in-plane) | Carboxylic Acid (-COOH) | 1200-1420 royalsocietypublishing.org |

| O-H Bend (out-of-plane) | Carboxylic Acid (-COOH) | ~935 royalsocietypublishing.org |

X-ray Crystallography and Diffraction

The crystal structure of the closely related zwitterionic form of DL-Piperidine-2-carboxylic acid (dl-piperidinium-2-carboxylate) has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provides critical insights into the molecular geometry. For hydrochloride salts of similar compounds, such as 4-Piperidinecarboxylic acid hydrochloride, the crystal structure has been shown to be orthorhombic with the space group P2₁2₁2₁. researchgate.net

The determination of the absolute configuration (e.g., R or S) requires crystallographic analysis of a pure enantiomer. This is often achieved using anomalous dispersion effects, where the scattering factor of atoms changes near an absorption edge, allowing for the differentiation between a molecule and its non-superimposable mirror image.

Table 2: Crystallographic Data for Related Piperidine Carboxylic Acid Compounds

| Parameter | DL-Piperidinium-2-carboxylate researchgate.net | 4-Piperidinecarboxylic acid hydrochloride researchgate.net |

|---|---|---|

| Crystal System | Not specified in abstract | Orthorhombic |

| Space Group | Not specified in abstract | P2₁2₁2₁ |

| a (Å) | Not specified in abstract | 7.0504 |

| b (Å) | Not specified in abstract | 7.5070 |

| c (Å) | Not specified in abstract | 15.3110 |

| Z (molecules/unit cell) | Not specified in abstract | 4 |

| Temperature (K) | 173 | Room Temperature |

Hydrogen bonding plays a crucial role in the crystal packing of this compound. In the crystalline state, the protonated ring nitrogen (N-H₂⁺) and the carboxylic acid group (-COOH) are potent hydrogen bond donors. The carbonyl oxygen (C=O) and the chloride ion (Cl⁻) act as acceptors.

In the zwitterionic form of DL-Piperidine-2-carboxylic acid, hydrogen-bonding interactions between the carboxylate groups and the ammonium hydrogen atoms create a two-dimensional network composed of interconnected 12-membered rings. researchgate.net For the hydrochloride salt, an additional strong hydrogen bond is expected between the carboxylic acid's hydroxyl group and the chloride ion (O-H···Cl⁻). researchgate.net This type of extensive hydrogen bonding network contributes significantly to the stability of the crystal lattice.

The six-membered piperidine ring is not planar and typically adopts a stable chair conformation to minimize angular and torsional strain. mdpi.comnih.gov X-ray diffraction studies confirm this for piperidine derivatives.

The crystal structure of zwitterionic DL-piperidinium-2-carboxylate shows that the ring exists in a chair conformation. researchgate.net Similarly, the piperidine ring in 4-Piperidinecarboxylic acid hydrochloride adopts a chair conformation with the carboxylic acid group situated in the more sterically favorable equatorial position. researchgate.net It is therefore concluded that the piperidine ring in this compound also exists in a stable chair conformation. The substituent at the C2 position (the carboxylic acid group) is generally favored to be in the equatorial position to reduce steric hindrance.

Computational Chemistry and Theoretical Studies of Piperidine 2 Carboxylic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of piperidine-2-carboxylic acid hydrochloride at the molecular level. These computational methods provide insights into the electronic structure and properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the properties of piperidine (B6355638) derivatives. DFT methods, particularly the B3LYP functional, are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on closely related compounds, such as piperidine-4-carboxylic acid hydrochloride, have utilized B3LYP with the 6-31G(d,p) basis set to perform geometry optimizations and characterize the molecule's structure. researchgate.net These calculations have been instrumental in corroborating experimental data, such as that obtained from single-crystal X-ray diffraction. researchgate.net The application of DFT allows for a detailed understanding of the electron density distribution and how it influences the molecule's reactivity and intermolecular interactions.

Recent advancements have also seen the development of DFT-level molecular descriptor libraries for compounds including carboxylic acids, which can aid in the rapid prediction of properties for molecules like this compound. mit.edu

Ab initio Hartree-Fock Methods

The Ab initio Hartree-Fock (HF) method, while being one of the foundational approaches in quantum chemistry, continues to be relevant for studying molecular systems. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. wikipedia.org Although it does not account for electron correlation to the same extent as more advanced methods, it serves as a crucial starting point for more sophisticated calculations. In the context of piperidine derivatives, the Hartree-Fock method has been used in conjunction with basis sets like 6.311G(d,p) to theoretically derive parameters for correlation analysis with experimental values, such as pKa. researchgate.net

Basis Set Selection and Optimization Parameters

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. jetir.org Basis sets are sets of mathematical functions used to construct the molecular orbitals. libretexts.org For piperidine derivatives, a variety of basis sets have been employed, with the Pople-style basis sets, such as 6-31G and 6-311G, being widely used due to their balance of accuracy and computational cost. numberanalytics.com

Polarization functions, denoted by (d,p) or **, and diffuse functions, indicated by +, are often added to these basis sets to provide a more accurate description of the electron distribution, particularly for systems with lone pairs and for describing hydrogen bonding. jetir.org For example, the 6-31G+(d,p) basis set has been suggested for geometry optimization and frequency analysis of related heterocyclic compounds like piperazine (B1678402) derivatives. researchgate.net The selection of an appropriate basis set is a compromise between the desired accuracy and the available computational resources.

| Method | Common Basis Sets | Typical Applications |

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties |

| Hartree-Fock (HF) | STO-3G, 6-31G, 6-311G(d,p) | Initial geometry optimization, wavefunction analysis |

Conformational Analysis and Stability

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis provides a detailed picture of the molecule's shape and the energetic relationships between its different spatial arrangements.

Energetic Landscape of Conformers

The piperidine ring in this compound, analogous to cyclohexane, can adopt several conformations, with the chair form being the most stable. A crystallographic study of zwitterionic dl-piperidinium-2-carboxylate has confirmed the presence of a chair conformation in the solid state. researchgate.net Computational studies on related L-pipecolic acid derivatives have explored the energy profiles of different conformations during chemical reactions. researchgate.net These studies reveal the relative free energies of various transition states and intermediates, providing a comprehensive energetic landscape. researchgate.net The twist-boat conformation is generally found to be less favorable than the chair conformation. For some N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be about 1.5 kcal/mol less stable than the chair form. nih.gov

Influence of Substituents on Ring Conformation

The substituents on the piperidine ring play a crucial role in determining its preferred conformation. The carboxylic acid group at the C-2 position can exist in either an axial or equatorial orientation. For 2-substituted piperidines, the equatorial position is generally favored to minimize steric hindrance. However, electronic effects can also significantly influence this preference.

Molecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of forces. For this compound, hydrogen bonding and electrostatic interactions are paramount in defining its structure and properties.

In the crystalline form of piperidine-carboxylic acid derivatives, hydrogen bonds are the primary drivers of the supramolecular architecture. In the hydrochloride salt, the piperidine ring is protonated, creating a positively charged ammonium (B1175870) group (-NH2+), and the carboxylic acid group (-COOH) also possesses a proton-donating hydroxyl group. The chloride ion (Cl-) acts as a hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: Extensive intermolecular hydrogen bonds are expected to form a three-dimensional network. The protonated nitrogen and the carboxylic acid group are significant hydrogen bond donors. Studies on similar structures, such as piperidine-4-carboxylic acid hydrochloride, have shown that the Cl− anion is connected with the carboxyl group via an O−H⋯Cl− hydrogen bond with a length of approximately 3.022 Å. researchgate.net Furthermore, the ammonium group can form N−H⋯Cl− and N−H⋯O=C hydrogen bonds, linking the molecules into a stable crystalline lattice. In complexes of piperidine-2-carboxylic acid with other molecules, the piperidine ring has been observed to adopt a stable chair conformation with the carboxylic group in an equatorial position, which facilitates these intermolecular interactions. researchgate.net

Intramolecular Hydrogen Bonding: While intermolecular hydrogen bonds dominate the crystal packing, the potential for intramolecular hydrogen bonds also exists. Depending on the conformation of the molecule, an N-H group on the protonated piperidine ring could potentially interact with the carbonyl oxygen of the carboxylic acid. However, in the solid state, the formation of more energetically favorable intermolecular bonds with neighboring molecules and the chloride ion is more likely. Computational studies on related piperidine-carboxylic acid zwitterions have shown that intramolecular N−H⋯O hydrogen bonds can contribute to the stability of certain tautomers in the gaseous phase. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Related Piperidine-Carboxylic Acid Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Compound Reference |

|---|---|---|---|---|---|---|---|

| O-H | H | Cl⁻ | - | - | 3.022 | - | Piperidine-4-carboxylic acid hydrochloride researchgate.net |

| N-H | H | O | - | - | 2.753 | - | Complex of Piperidine-4-carboxylic acid researchgate.net |

| O-H | H | O | - | - | 2.604 | - | Complex of Piperidine-4-carboxylic acid researchgate.net |

| N-H | H | O | - | - | 2.690 | - | Complex of Piperidine-4-carboxylic acid (in water) researchgate.net |

Note: The data in this table is derived from studies on closely related piperidine-carboxylic acid derivatives to illustrate typical hydrogen bond geometries. Specific values for this compound may vary.

The electrostatic potential surface of a molecule provides a visual representation of the charge distribution and is a key determinant of its interaction with other molecules. In this compound, the protonation of the piperidine nitrogen and the presence of the polar carboxylic acid group and the chloride anion create distinct regions of positive and negative electrostatic potential.

Theoretical studies on similar molecules demonstrate that the region around the protonated ammonium group (-NH2+) and the carboxylic acid proton (-OH) will exhibit a strong positive electrostatic potential (electron-deficient). rsc.org Conversely, the carbonyl oxygen of the carboxylic acid and the chloride anion will be regions of strong negative electrostatic potential (electron-rich). These electrostatic features are fundamental to the strong hydrogen bonding and ionic interactions that stabilize the crystal structure. The molecular electrostatic potential (MEP) is also a valuable tool for predicting how the molecule will interact with biological targets, such as proteins, where electrostatic complementarity is often crucial for binding. rsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, specifically the arrangement and energies of its molecular orbitals, dictates its chemical reactivity and other electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to have significant contributions from the non-bonding orbitals of the oxygen atoms and the chloride ion, while the LUMO is likely to be localized on the antibonding orbitals of the carboxylic acid group. Computational studies on various piperidine derivatives have been used to calculate these energy gaps to assess their reactivity. researchgate.net

Table 2: Illustrative HOMO-LUMO Data from a Theoretical Study on a Piperidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is from a DFT study on a related piperidone derivative and serves as an example. The specific values for this compound would require a dedicated computational analysis.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical chemical intuition.

In this compound, significant delocalization interactions are expected. For example, the lone pairs on the oxygen atoms of the carboxyl group can donate electron density to the antibonding orbitals of adjacent C-C and C-O bonds. Similarly, interactions involving the C-H and N-H bonds with neighboring antibonding orbitals contribute to the molecule's conformational stability. NBO analysis performed on complexes of piperidine-carboxylic acids has been used to analyze charge delocalization and understand the nature of intermolecular interactions. researchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is of great interest for applications in optoelectronics and photonics. Organic molecules with significant charge separation and delocalized π-electron systems can possess large NLO responses.

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β and γ). While this compound does not have an extended conjugated π-system typically associated with strong NLO materials, the presence of polar functional groups and intramolecular charge transfer can still lead to a measurable NLO response.

Theoretical calculations, often using Density Functional Theory (DFT), can predict these properties. The dipole moment, polarizability, and first-order hyperpolarizability (β) can be calculated to assess the NLO potential of a molecule. Studies on various piperidine and piperazine derivatives have shown that the presence of donor and acceptor groups can enhance NLO properties, and computational analysis is a key tool for exploring this potential. physchemres.orgresearchgate.net

Molecular Electrostatic Potential Surfaces

Computational analysis of the Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution and reactivity of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, providing a map of charge distribution. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting and explaining intermolecular interactions and chemical reactivity.

For this compound, the MEP surface is characterized by distinct regions of positive and negative electrostatic potential, primarily influenced by the presence of the protonated amine (piperidinium ion), the carboxylic acid group, and the chloride counter-ion. While specific computational studies providing a detailed MEP map for this exact salt are not prevalent in publicly accessible literature, the features can be reliably predicted based on the functional groups present and general principles of computational chemistry.

The most prominent feature of the MEP surface would be the strongly positive potential (often depicted in blue or green) concentrated around the ammonium proton (-NH2+-) of the piperidinium (B107235) ring and the hydroxyl proton of the carboxylic acid group (-COOH). This positive region indicates a deficiency of electrons and represents the most likely sites for attack by nucleophiles. The delocalized positive charge on the protonated piperidine ring contributes to its acidic character.

Conversely, regions of negative electrostatic potential (typically shown in red or yellow) are located around the electronegative oxygen atoms of the carboxylic acid group. The carbonyl oxygen, in particular, represents a site of high electron density and is therefore a primary center for electrophilic attack and hydrogen bond acceptance.

A related computational study on the catalytic activity of pipecolic acid (the non-protonated form) highlights the importance of electrostatic interactions in its chemical behavior. nih.gov The study suggests that the rigid structure of the piperidine ring, in conjunction with the electrostatic properties of the carboxylic acid, influences its interaction with other molecules. nih.gov When protonated, as in the hydrochloride salt, these electrostatic characteristics are expected to be even more pronounced.

The table below summarizes the expected characteristics of the Molecular Electrostatic Potential surface for this compound based on its constituent functional groups.

| Molecular Region | Predicted Electrostatic Potential | Color Code Convention | Implication for Reactivity |

|---|---|---|---|

| Ammonium Proton (-NH2+-) | Strongly Positive | Blue | Electrophilic center, strong hydrogen bond donor |

| Carboxylic Acid Proton (-OH) | Positive | Blue/Green | Electrophilic center, hydrogen bond donor |

| Carbonyl Oxygen (-C=O) | Strongly Negative | Red | Nucleophilic center, hydrogen bond acceptor |

| Hydroxyl Oxygen (-OH) | Negative | Red/Yellow | Nucleophilic center, hydrogen bond acceptor |

| Piperidine Ring C-H bonds | Near Neutral | Green | Relatively non-reactive |

Applications in Advanced Organic and Bioorganic Synthesis

As Chiral Building Blocks for Complex Molecules

The rigid, chiral scaffold of piperidine-2-carboxylic acid provides a unique starting point for the stereocontrolled synthesis of intricate molecular architectures. Its utility spans the creation of enantiomerically pure compounds and the construction of novel heterocyclic systems, which are often key components of biologically active molecules.

Synthesis of Enantiomerically Pure Compounds

Piperidine-2-carboxylic acid, also known as pipecolic acid, is an inherently chiral molecule, with the (S)-stereoisomer being the more common naturally occurring form. nih.gov This chirality is a crucial feature that is leveraged in the synthesis of a wide array of enantiomerically pure compounds, particularly substituted piperidines. nih.gov The synthesis of such compounds is of great importance in medicinal chemistry, as the stereochemistry of a molecule often dictates its pharmacological activity.

Various strategies have been developed to access enantiomerically pure piperidine (B6355638) derivatives starting from piperidine-2-carboxylic acid. These methods often involve the stereoselective functionalization of the piperidine ring while preserving the initial chirality at the C-2 position. For instance, organozinc chemistry has been employed for the synthesis of enantiomerically pure substituted piperidines using amino acids like serine as chiral pool starting materials. Furthermore, asymmetric hydrogenation of pyridine (B92270) derivatives and intramolecular cyclization reactions are common methods for producing chiral piperidines. nih.gov The use of chiral auxiliaries and catalysts in these synthetic routes ensures high levels of stereocontrol, leading to the desired enantiomerically pure products.

A notable example involves the synthesis of a C(2)-symmetric 2,6-diallylpiperidine derivative from glutaraldehyde (B144438) through a double asymmetric allylboration followed by aminocyclization. nih.gov This chiral building block holds promise for the synthesis of various piperidine-related alkaloids. nih.gov The ability to synthesize and functionalize enantioenriched 2-arylpiperidines through kinetic resolution highlights another avenue to access these valuable chiral building blocks for drug discovery. researchgate.net

Construction of Novel Heterocyclic Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceuticals. nih.govdocumentsdelivered.com Piperidine-2-carboxylic acid serves as a valuable starting material for the construction of more complex, novel heterocyclic scaffolds that often exhibit interesting biological activities. These scaffolds can be assembled through various synthetic strategies, including multicomponent reactions and cascade cyclizations.

One powerful approach involves a Mannich-type multicomponent assembly process to generate intermediates that can be further elaborated into structurally diverse polyheterocyclic scaffolds containing a 2-arylpiperidine subunit. documentsdelivered.com This strategy allows for the rapid generation of molecular complexity from simple starting materials. For example, a modified Strecker protocol has been used to synthesize alkyl- and aryl-substituted derivatives of pipecolic acid by the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines, followed by hydrolysis. researchgate.net

Furthermore, the piperidine-2-carboxylic acid framework can be integrated into larger, bridged heterocyclic systems. For instance, a modular approach has been developed for the catalytic asymmetric synthesis of bridged piperidine-γ-butyrolactone skeletons. nih.gov These complex structures are of interest due to the prevalence of both piperidine and γ-butyrolactone moieties in biologically active compounds. nih.gov The development of novel synthetic routes, such as the oxidative amination of non-activated alkenes, also provides access to substituted piperidines that can serve as precursors to diverse heterocyclic scaffolds. nih.gov

In Peptidomimetics and Non-Natural Amino Acid Synthesis

The unique structural features of piperidine-2-carboxylic acid make it an attractive component in the design of peptidomimetics and non-natural amino acids. Its six-membered ring imposes conformational constraints that can enhance the biological activity and stability of peptides.

Incorporation into Peptide Backbones for Enhanced Stability

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Incorporating non-natural amino acids, such as piperidine-2-carboxylic acid and its derivatives, into peptide backbones is a well-established strategy to enhance their stability. The cyclic nature of the piperidine ring can sterically hinder the approach of proteolytic enzymes, thereby increasing the half-life of the peptide in biological systems.

Research has shown that replacing natural amino acids with cyclized counterparts can improve chemical stability against digestive enzymes. nih.gov For example, the substitution of lysine (B10760008) residues with 4-aminopiperidine-4-carboxylic acid (Api), a derivative of piperidine-2-carboxylic acid, has been demonstrated to enhance the helical structure of antimicrobial peptides and increase their resistance to enzymatic degradation. nih.gov This modification helps to preserve the bioactive conformation of the peptide while protecting it from cleavage. nih.gov The introduction of such unnatural amino acids can be achieved through solid-phase peptide synthesis, allowing for the precise placement of the modifying unit within the peptide sequence. nih.gov

| Modification Strategy | Effect on Peptide | Reference |

| Replacement of Lysine with 4-aminopiperidine-4-carboxylic acid (Api) | Enhanced helical structure and resistance to digestive enzymes | nih.gov |

| Incorporation of piperidine-2-carboxylic acid | Increased steric hindrance to proteolytic enzymes | General knowledge |

Design of Conformationally Constrained Peptides

The conformational flexibility of linear peptides can be a drawback for their therapeutic application, as it can lead to reduced receptor binding affinity and selectivity. The incorporation of cyclic amino acids like piperidine-2-carboxylic acid introduces conformational constraints, locking the peptide backbone into a more defined three-dimensional structure. ekb.eg This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding to its target receptor. nih.gov

Piperidine-2-carboxylic acid, as a homologue of proline, has been extensively used to study local conformational perturbations in peptides. ekb.eg The six-membered ring of pipecolic acid influences the peptide backbone angles (phi and psi) in a predictable manner, often inducing specific secondary structures like β-turns. For instance, a dipeptide containing L-pipecolic acid has been shown to adopt a type II' β-turn conformation. ekb.eg By strategically placing piperidine-2-carboxylic acid residues within a peptide sequence, medicinal chemists can design peptidomimetics with specific, desired conformations that mimic the bioactive structure of the native peptide or protein. nih.gov This approach is crucial in the design of potent and selective agonists or antagonists for various biological targets.

Role in Asymmetric Catalysis

Beyond its role as a structural component, piperidine-2-carboxylic acid and its derivatives have also found application as organocatalysts in asymmetric synthesis. The chiral nature of the molecule allows it to create a chiral environment around the reactants, thereby directing the formation of one enantiomer of the product over the other.

(S)-Pipecolic acid has been successfully employed as a catalyst in direct asymmetric Mannich reactions. nih.govacs.org In these reactions, it catalyzes the addition of an aldehyde to an imine, generating chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of various nitrogen-containing molecules. nih.gov Interestingly, while proline, a five-membered ring analogue, typically yields the syn-product with high selectivity, (S)-pipecolic acid-catalyzed reactions can produce both syn- and anti-products with high enantioselectivities (>98% ee). nih.govacs.org

Computational studies have revealed that the energetic difference between the transition states leading to the syn- and anti-products is smaller for pipecolic acid compared to proline, explaining the observed mixture of diastereomers. nih.govacs.org This distinct reactivity profile makes piperidine-2-carboxylic acid a useful tool for accessing a broader range of stereoisomers in the Mannich reaction. The development of piperidine-based organocatalysts continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a variety of asymmetric transformations. nih.gov

| Catalyst | Reaction | Key Outcome | Reference |

| (S)-Pipecolic acid | Asymmetric Mannich Reaction | Produces both syn- and anti-products with high enantioselectivity | nih.govacs.org |

| (S)-Proline | Asymmetric Mannich Reaction | Predominantly produces the syn-product with high enantioselectivity | nih.gov |

Facilitation of Enantioselective Transformations

The primary role of piperidine-2-carboxylic acid hydrochloride in enantioselective transformations stems from its nature as a chiral building block. Available as distinct (R) and (S) enantiomers, it provides a pre-defined stereocenter that chemists can incorporate into larger molecules, guiding the stereochemical outcome of subsequent reactions. nih.govambeed.com This strategy is fundamental in the synthesis of numerous chiral drugs and biologically active substances where specific stereoisomers are required for therapeutic efficacy. google.com

Its rigid cyclic conformation can limit the conformational flexibility of a peptide or synthetic intermediate, which is a valuable attribute for designing molecules with specific shapes and biological activities. google.com The synthesis of local anesthetics like ropivacaine (B1680718) and antipsychotics such as thioridazine (B1682328) relies on pipecolic acid as a key starting material. google.com The importance of accessing enantiomerically pure substituted piperidines has driven the development of various advanced catalytic methods, including rhodium-catalyzed asymmetric reactions, to produce these valuable structures. nih.govnih.gov

Utility in Iminium Ion and Enolate Chemistry

As a secondary amine, piperidine-2-carboxylic acid can participate in reactions central to modern organocatalysis: the formation of iminium ions and enamines. When reacted with an α,β-unsaturated aldehyde or ketone, the secondary amine of pipecolic acid can reversibly form a chiral iminium ion. This process activates the carbonyl compound towards nucleophilic attack at the β-position. The stereochemistry of the piperidine backbone directs the approach of the nucleophile, leading to an enantioselective reaction.

Alternatively, reaction with a saturated aldehyde or ketone can form a chiral enamine. Enamines are nucleophilic at the α-carbon and serve as enolate equivalents, capable of reacting with various electrophiles. Again, the inherent chirality of the pipecolic acid catalyst framework guides the formation of one enantiomer of the product over the other. The presence of the carboxylic acid group can further influence these transformations through intramolecular hydrogen bonding or by acting as a proton shuttle, enhancing both reactivity and stereoselectivity. Computational studies on related cyclic amine catalysts have highlighted the delicate electronic and steric factors that govern the stability and reactivity of these iminium ion intermediates. acs.org

As Organocatalysts

Derivatives of piperidine-2-carboxylic acid function as organocatalysts, leveraging the principles of iminium and enamine activation. These small, chiral organic molecules offer a metal-free alternative for catalyzing asymmetric transformations. Functioning analogously to the well-studied catalyst L-proline, pipecolic acid and its derivatives are effective in a range of reactions.

The development of hybrid catalytic systems, such as combining biocatalysis with organocatalysis, has emerged as a powerful strategy for synthesizing complex chiral piperidines. nih.gov For instance, a transaminase enzyme can be used to generate a key intermediate that then undergoes an organocatalyzed Mannich reaction to build the piperidine ring with high stereocontrol. nih.gov

| Reaction Type | Catalytic Intermediate | General Transformation |

|---|---|---|

| Michael Addition | Iminium Ion | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl. |

| Aldol (B89426) Reaction | Enamine | Addition of a ketone/aldehyde enolate equivalent to another carbonyl compound. |

| Mannich Reaction | Enamine / Iminium Ion | Aminoalkylation of a carbonyl compound. |

| α-Amination | Enamine | Introduction of a nitrogen atom at the α-position of a carbonyl compound. |

Applications in Materials Science

While this compound is primarily noted for its role in fine chemical synthesis, the broader class of piperidine compounds has found diverse applications in materials science, particularly in the development of polymers and resins. ijnrd.org

Use in Polymer and Resin Development (general piperidines)